molecular formula C16H14N2 B3059105 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- CAS No. 94315-53-4

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl-

Cat. No.: B3059105
CAS No.: 94315-53-4
M. Wt: 234.29 g/mol
InChI Key: JPOCVGKMJUFJOD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- (CAS: 94315-53-4) is a benzimidazole derivative with the molecular formula C₁₆H₁₄N₂ and a molecular weight of 234.30 g/mol. Its structure features a methyl group at the N1 position and a 4-ethenylphenyl substituent at the C2 position of the benzimidazole core. This compound is a solid with 95% purity and is primarily utilized in laboratory research . Key synonyms include:

  • 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
  • 1-Methyl-2-(4-vinylphenyl)-1H-benzoimidazole

Properties

IUPAC Name

2-(4-ethenylphenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-12-8-10-13(11-9-12)16-17-14-6-4-5-7-15(14)18(16)2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCVGKMJUFJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604450
Record name 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94315-53-4
Record name 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole core. The introduction of the 4-ethenylphenyl group can be achieved through a Heck reaction, where a vinyl halide reacts with a phenyl-substituted benzimidazole in the presence of a palladium catalyst. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole scaffold and ethenyl group undergo oxidation under controlled conditions. Key transformations include:

  • Core oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes the benzimidazole ring to form carboxylic acid derivatives. For example, oxidation of analogous compounds yields 1H-benzimidazole-2-carboxylic acid .

  • Ethenyl group oxidation : The vinyl substituent reacts with hydrogen peroxide (H₂O₂) or ozone (O₃) to form epoxy or ketone intermediates, which can further hydrolyze to diols or acids .

Table 1: Oxidation Reaction Parameters

SubstrateOxidizing AgentConditionsProductYield (%)Source
Benzimidazole coreKMnO₄H₂O, 80°C, 1 h1H-Benzimidazole-2-carboxylic acid75–85
Ethenylphenyl groupO₃CH₂Cl₂, −78°C, 30 min4-(1,2-Dioxolanyl)phenyl derivative60

Reduction Reactions

The ethenylphenyl group and aromatic rings participate in hydrogenation:

  • Vinyl group reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the ethenyl group to ethyl, preserving the benzimidazole core .

  • Nitro group reduction : When nitro-substituted analogs are present, hydrogenation converts nitro groups to amines, enabling further functionalization .

Table 2: Reduction Reaction Outcomes

Reaction TypeCatalystConditionsProductSelectivitySource
Ethenyl → EthylPd/C (5 mol%)H₂ (20 bar), 120°C2-(4-Ethylphenyl)-1-methylbenzimidazole>95%
Nitro → AmineMo₃S₄ catalystH₂ (10 bar), 100°CAmine-functionalized derivative89%

Substitution Reactions

The benzimidazole nitrogen and aromatic positions undergo nucleophilic/electrophilic substitutions:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in dimethyl sulfoxide (DMSO) to form quaternary ammonium salts .

  • C-2 position substitution : The 2-aryl group can be replaced via SNAr reactions under basic conditions .

Table 3: Substitution Reaction Examples

Reaction SiteReagentConditionsProductYield (%)Source
N-1Benzyl chlorideDMSO, K₂CO₃, 60°C1-Benzyl-2-(4-ethenylphenyl)benzimidazole78
C-24-FluorophenolNaOH, EtOH, reflux2-(4-Fluorophenyl) derivative65

Cross-Coupling Reactions

The ethenylphenyl group enables participation in transition-metal-catalyzed couplings:

  • Heck reaction : Palladium-catalyzed coupling with aryl halides extends conjugation for optoelectronic applications .

  • Suzuki-Miyaura : Boronic acid partners react to form biaryl systems, enhancing pharmacological potential .

Table 4: Cross-Coupling Efficiency

Reaction TypeCatalystSubstrateProductYield (%)Source
HeckPd(OAc)₂4-Iodotoluene2-(4-Ethenylphenyl)-4-methyl derivative82
SuzukiPd(PPh₃)₄Phenylboronic acid2,4-Diphenylbenzimidazole73

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with biological targets via:

  • Hydrogen bonding : The benzimidazole nitrogen forms H-bonds with kinase active sites, inhibiting enzymes like BCR-ABL .

  • π-π stacking : The ethenylphenyl group stacks with aromatic residues in proteins, enhancing binding affinity .

Stability and Degradation

  • Photodegradation : Under UV light, the ethenyl group undergoes [2+2] cycloaddition, forming dimeric byproducts .

  • Acidic hydrolysis : Prolonged exposure to HCl (6 M) cleaves the benzimidazole ring into diamines and carboxylic acids .

Scientific Research Applications

Pharmaceutical Chemistry

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- is being investigated for its potential as a biological agent . Recent studies have synthesized derivatives that show promising antibacterial , anticancer , and anti-tuberculosis activities.

  • Case Study : A series of compounds derived from this benzimidazole were synthesized and screened for biological activity. The results indicated good bioavailability and minimal toxicity, suggesting their viability as drug candidates.
Compound TypeActivityNotes
AntibacterialEffective against various strainsGood bioavailability
AnticancerInhibitory effects on cancer cell linesLow toxicity observed
Anti-TBPotential to combat tuberculosis bacteriaFurther studies needed

Materials Science

In materials science, this compound has been utilized in the development of light-emitting diodes (LEDs) . Specifically, it serves as a thermally crosslinkable hole transporting layer (HTL) in perovskite quantum-dot LEDs.

  • Case Study : The compound was incorporated into a VB-FNPD film, which was crosslinked at varying temperatures. The device demonstrated optimal performance with a maximum luminance of 7702 cd/m² and an external quantum efficiency of 1.64% when crosslinked at 170 °C.
ParameterValue
Maximum Luminance7702 cd/m²
Maximum Current Density (J)41.98 mA/cm²
Maximum Current Efficiency (CE)5.45 Cd/A
Maximum External Quantum Efficiency (EQE)1.64%

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- 1-Me, 2-(4-ethenylphenyl) 234.30 Lab use; reactivity via ethenyl group
2-(4-Bromophenyl)-1H-benzimidazole (3a) 2-(4-Bromophenyl) 273.13 Synthesized in 88% yield via condensation
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole 1-Me, 2-(methylsulfanyl) 178.25 Reactivity studied in nucleophilic substitutions
2-(4-Nitrobenzyl)-1H-benzimidazole 2-(4-Nitrobenzyl) 253.26 Antioxidant activity; inhibits xanthine oxidase
1-[2-(Morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)-1H-benzimidazole (2b) 1-Morpholine-ethyl, 2-(4-MeO-phenyl) 353.44 Antiparasitic activity; 81% yield, mp 132.7–133.9°C
2-(4-Chlorophenyl)-1H-benzimidazole 2-(4-Chlorophenyl) 229.68 Structural analog; used in pharmacological studies

Key Observations:

  • Synthetic Yields : Derivatives like 2-(4-bromophenyl)-1H-benzimidazole achieve high yields (88%) via aldehyde-diamine condensation , a method likely applicable to the target compound.
  • Reactivity : Methylsulfanyl-substituted analogs (e.g., ) exhibit distinct nucleophilic substitution behavior compared to ethenyl-containing derivatives, where the latter may undergo polymerization or addition reactions .

Biological Activity

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a vinylphenyl group at the 2-position and a methyl group at the 1-position, contributing to its unique reactivity and potential interactions with biological targets. Its molecular formula is C16H14N2C_{16}H_{14}N_{2} .

Biological Activities

1H-Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antibacterial properties, making them potential candidates for antibiotic development .
  • Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly in enhancing the efficacy of existing chemotherapeutic agents. For instance, it has been noted to inhibit multidrug resistance in cancer cells by affecting drug accumulation .
  • Antiamoebic Activity : Research indicates that certain benzimidazole derivatives show promise as antiamoebic agents against Entamoeba histolytica, suggesting their utility in treating amoebic infections .

The biological activity of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific kinases involved in cancer progression, thereby increasing the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cells .
  • Receptor Interaction : The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity and potentially modulating signaling pathways related to cell proliferation and apoptosis .

Synthesis and Derivative Development

The synthesis of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl can be achieved through various methods, often involving the reaction of benzimidazole derivatives with vinylphenyl compounds. This synthetic versatility allows for the development of a range of derivatives with enhanced biological properties.

Compound NameStructure FeaturesBiological Activity
1H-BenzimidazoleBasic benzimidazole structureAntimicrobial, anticancer
2-MethylbenzimidazoleMethyl group at position 2Antimicrobial
5-NitrobenzimidazoleNitro group at position 5Anticancer
Benzimidazolium SaltsQuaternized formAntimicrobial
BenzothiazoleContains sulfur instead of nitrogenAntiviral

The unique substitution pattern of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl may confer distinct biological activities compared to other benzimidazoles. The presence of the vinylphenyl group enhances its reactivity and potential interactions with biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A comparative molecular field analysis (CoMFA) study demonstrated that modifications at specific positions on the benzimidazole ring could enhance antiamoebic activity against E. histolytica. This study is significant as it provides insights into designing more potent compounds .
  • Research involving two-photon activated precision photosensitizers indicated that benzimidazolium cations could effectively target mitochondria in cancer cells, showcasing their potential as therapeutic agents in photodynamic therapy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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